beta-D-Glucosamine

Description

Osteoarthritis (OA) is a progressive and degenerative joint disease marked by loss of cartilage, bone changes, and synovial membrane inflammation. Treatment with chondroprotective drugs, such as glucosamine sulfate may offer additional benefits to nonsteroidal anti-inflammatory drugs treating the painful symptoms of OA. Glucosamine is commonly used over the counter as a treatment for arthritic joint pain, although its acceptance as a medical therapy varies due to contradictory and findings with unclear clinical significance during clinical trials. It is currently not approved as a prescription product by the FDA, but is widely available over the counter.

Glucosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glucosamine is a popular nutritional supplement and natural component of cartilage that is frequently combined with chondroitin sulfate and used for osteoarthritis and nonspecific joint pain. Glucosamine has been implicated in isolated case reports in causing clinically apparent liver injury, but the role of glucosamine as opposed to other herbal components or contaminants has not been shown, and liver injury due to glucosamine or chondroitin must be very rare if it occurs at all.

D-Glucosamine is a natural product found in Daphnia pulex, Cannabis sativa, and other organisms with data available.

See also: Glucosamine Sulfate (has active ingredient); Poliglusam (monomer of); Chitosan PCA (monomer of) ... View More ...

Structure

3D Structure

Properties

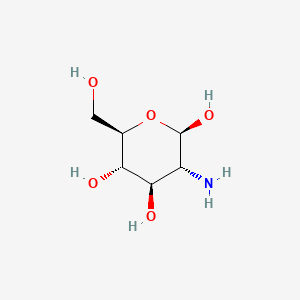

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-IVMDWMLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha and beta forms are solids; [Merck Index], Solid |

Source

|

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

330 mg/mL |

Source

|

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000009 [mmHg] |

Source

|

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3416-24-8 |

Source

|

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 2-amino-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C |

Source

|

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of beta-D-Glucosamine

Abstract

beta-D-Glucosamine is a naturally occurring amino monosaccharide of profound importance in biochemistry, cell biology, and medicinal chemistry. As a fundamental constituent of key structural polysaccharides such as chitin and a central intermediate in the hexosamine biosynthesis pathway, its precise three-dimensional architecture dictates its biological function and therapeutic potential.[1][2] This technical guide provides a comprehensive examination of the structure and stereochemistry of beta-D-Glucosamine, intended for researchers, scientists, and drug development professionals. We will dissect its core chemical framework, delve into the subtleties of its stereochemical configuration, explore its conformational dynamics in solution, and contextualize this structural knowledge with its biological significance. The guide includes detailed diagrams, a summary of key structural parameters, and a validated experimental protocol for its enzymatic analysis.

Foundational Chemical Structure: From Linear Chain to Cyclic Pyranose

Glucosamine (2-amino-2-deoxy-D-glucose) is a derivative of glucose where the hydroxyl group at the C2 position is substituted with an amino group (-NH2).[1][2] While it can be represented as a linear aldehyde in a Fischer projection, this open-chain form is a minor species in aqueous solution. The molecule overwhelmingly favors a more stable cyclic structure through intramolecular hemiacetal formation.[1][2][3] This cyclization occurs when the hydroxyl group on the C5 carbon acts as a nucleophile, attacking the electrophilic carbonyl carbon at the C1 position.[2] This process generates a new chiral center at C1 (the anomeric carbon) and results in a six-membered pyranose ring.[2]

Key Structural Features:

-

D-Configuration: The "D" designation refers to the stereochemistry at the C5 carbon, the chiral center furthest from the anomeric carbon. Its configuration, with the hydroxyl group on the right in the Fischer projection, is analogous to that of D-glyceraldehyde.[1]

-

Pyranose Ring: The six-membered ring consists of five carbon atoms and one oxygen atom, forming a stable oxane structure.[1][4][5]

Caption: Intramolecular cyclization and anomerization of D-Glucosamine.

Stereochemistry and Conformational Analysis of the Beta Anomer

The stereochemistry of beta-D-Glucosamine is critical to its recognition by enzymes and its incorporation into larger biological structures. The cyclization process creates two possible stereoisomers at the C1 carbon, known as anomers.

-

Alpha (α) Anomer: The anomeric hydroxyl group is in an axial position (pointing down in the standard Haworth projection).

-

Beta (β) Anomer: The anomeric hydroxyl group is in an equatorial position (pointing up in the standard Haworth projection).

In solution, these anomers interconvert in a process called mutarotation until an equilibrium is reached.[6][7] For neutral, non-protonated glucosamine, the beta-form is the major anomer, in contrast to the protonated form where the alpha-anomer dominates.[8]

The Stable ⁴C₁ Chair Conformation

The pyranose ring is not planar. It adopts a stable, low-energy chair conformation to minimize steric strain and torsional strain. For beta-D-Glucosamine, the most stable conformation is the ⁴C₁ chair .[2][9][10] The designation "⁴C₁" indicates that carbon-4 is above the plane defined by C2, C3, C5, and the ring oxygen, while carbon-1 is below it.

The exceptional stability of the ⁴C₁ conformation for beta-D-Glucosamine stems from the spatial arrangement of its substituents. In this conformation, all five of the non-hydrogen substituents (the four hydroxyl groups, the amino group, and the hydroxymethyl group) can occupy the sterically favored equatorial positions . This arrangement minimizes 1,3-diaxial interactions, which are destabilizing steric clashes between axial substituents on the same side of the ring.

Caption: All bulky substituents occupy stable equatorial positions.

Physicochemical and Stereochemical Properties

The distinct structure of beta-D-Glucosamine gives rise to a specific set of physicochemical properties that are essential for its identification and handling in a research setting.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | [1][4] |

| Molecular Formula | C₆H₁₃NO₅ | [4][11] |

| Molecular Weight | 179.17 g/mol | [4][11] |

| Anomeric Configuration | Beta (β) | - |

| Ring Conformation | ⁴C₁ Chair (preferred) | [2][10] |

| Defined Stereocenters | 5 (C1, C2, C3, C4, C5) | [11] |

| Mutarotation Rate (25°C) | ~2.2 × 10⁻⁴ to 5.0 × 10⁻⁴ s⁻¹ (concentration dependent) | [6][7] |

| Time to 95% Equilibrium | 1.7 to 3.8 hours | [6][7] |

Biological & Pharmaceutical Significance

The stereospecificity of beta-D-Glucosamine is not a trivial detail; it is the foundation of its biological roles.

-

Structural Polysaccharides: beta-D-Glucosamine and its N-acetylated derivative are the monomers that form critical biopolymers. In chitin, the structural component of arthropod exoskeletons and fungal cell walls, N-acetyl-beta-D-glucosamine units are linked by β-(1→4) glycosidic bonds .[1][3][12] The beta configuration allows for the formation of long, linear chains that can align into strong, fibrous structures.

-

Hexosamine Biosynthesis Pathway (HBP): In cells, glucosamine is a key intermediate in the HBP, which produces UDP-N-acetylglucosamine (UDP-GlcNAc).[1] This activated sugar is the essential donor substrate for all glycosylation reactions, including the synthesis of glycoproteins, glycolipids, and glycosaminoglycans—molecules vital for cell signaling, structure, and communication.[13]

-

Drug Development: Glucosamine, typically as a sulfate or hydrochloride salt, is widely marketed as a dietary supplement for osteoarthritis.[3][14] The therapeutic rationale is that providing an exogenous supply of this building block may support the synthesis and repair of articular cartilage.[15] While its clinical efficacy remains a subject of debate, in vitro studies have demonstrated that glucosamine can exert anti-inflammatory and structure-modifying effects on cartilage cells at sufficient concentrations.[14] The specific interactions with enzymes and receptors in these processes are highly dependent on its precise stereochemistry.

Experimental Protocol: Enzymatic Assay of a β-Glucosidase

To quantitatively assess the interaction of an enzyme with beta-D-Glucosamine or a related substrate, a chromogenic assay is often employed. This protocol details the determination of β-glucosidase activity using p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate, which mimics the beta-glycosidic linkage.

Principle of the Assay

β-glucosidase catalyzes the hydrolysis of the glycosidic bond in pNPG, releasing glucose and p-nitrophenol (pNP).[16][17] Under alkaline conditions, pNP is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color with a strong absorbance at 400-410 nm. The rate of pNP formation is directly proportional to the enzyme's activity. The reaction is stopped at specific time points by adding a high-pH solution like sodium carbonate, which simultaneously develops the color and denatures the enzyme.

Materials and Reagents

-

Enzyme source (e.g., purified β-glucosidase, crude fungal extract)

-

Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG)

-

Buffer: 50 mM Sodium Acetate Buffer, pH 5.0

-

Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)

-

Instrumentation: UV/Vis spectrophotometer, 37°C water bath or incubator

Methodology

-

Preparation of Reagents:

-

Prepare a 5 mM stock solution of pNPG in 50 mM sodium acetate buffer (pH 5.0).

-

Prepare a 0.5 M solution of Na₂CO₃ in deionized water.

-

Prepare a standard curve using known concentrations of p-nitrophenol (0 to 100 µg/mL) to correlate absorbance with product concentration.

-

-

Enzyme Reaction:

-

Label triplicate microcentrifuge tubes for each sample, control, and blank.

-

Add 2.0 mL of the 5 mM pNPG substrate solution to each tube and pre-incubate at 37°C for 5 minutes to reach thermal equilibrium.

-

To initiate the reaction, add 0.5 mL of the enzyme extract to the sample tubes. For the control tube, add 0.5 mL of buffer instead of the enzyme.

-

Incubate all tubes at 37°C for exactly 30 minutes.[17]

-

-

Stopping the Reaction and Color Development:

-

After the 30-minute incubation, stop the reaction by adding 1.5 mL of 0.5 M Na₂CO₃ solution to each tube. This will raise the pH and immediately halt enzymatic activity.

-

Mix the contents of the tubes thoroughly. A yellow color will develop in tubes where pNP has been produced.

-

-

Measurement and Calculation:

-

Measure the absorbance of each solution at 400 nm using a spectrophotometer. Use a blank containing buffer and stop solution to zero the instrument.

-

Subtract the absorbance of the control (substrate without enzyme) from the sample readings to correct for any non-enzymatic hydrolysis.

-

Using the p-nitrophenol standard curve, convert the corrected absorbance values into the amount of pNP produced (in µg or µmol).

-

Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

-

Conclusion

The structure of beta-D-Glucosamine is a masterclass in stereochemical precision. Its D-configuration, stable ⁴C₁ chair conformation with all bulky groups in equatorial positions, and the specific orientation of its anomeric hydroxyl group are defining features that govern its physical properties and biological destiny. This precise architecture enables its polymerization into essential structural macromolecules like chitin and positions it as a central metabolite in the synthesis of all glycosylated molecules in cellular biology. A thorough understanding of this structure is therefore indispensable for professionals engaged in glycobiology, medicinal chemistry, and the development of novel therapeutics targeting pathways in which this fundamental amino sugar participates.

References

-

Tel Aviv University. (2022). Phosphate buffer-catalyzed kinetics of mutarotation of glucosamine investigated by NMR spectroscopy. Tel Aviv University Research. Available from: [Link]

-

Bar-On, O., et al. (2022). Phosphate buffer-catalyzed kinetics of mutarotation of glucosamine investigated by NMR spectroscopy. Carbohydrate Research, 517, 108581. Available from: [Link]

-

Kovács, A., Nyerges, B., & Izvekov, V. (2008). Vibrational Analysis of N-Acetyl-α-d-glucosamine and β-d-Glucuronic Acid. The Journal of Physical Chemistry A, 112(25), 5674–5684. Available from: [Link]

-

Johnson, R. D., et al. (2006). Rapid on-column analysis of glucosamine and its mutarotation by microchip capillary electrophoresis. Journal of Chromatography A, 1130(2), 261-267. Available from: [Link]

-

Sýkora, D., et al. (2018). Determination of glucosamine and monitoring of its mutarotation by hydrophilic interaction liquid chromatography with evaporative light scattering detector. Biomedical Chromatography, 32(12), e4368. Available from: [Link]

-

Gening, M. L., et al. (2007). Synthesis of beta-(1-->6)-linked glucosamine oligosaccharides corresponding to fragments of the bacterial surface polysaccharide poly-N-acetylglucosamine. Carbohydrate Research, 342(3-4), 567-75. Available from: [Link]

-

Mishima, T., et al. (2020). Formulation of anomerization and protonation in d-glucosamine, based on 1H NMR. Carbohydrate Research, 490, 107952. Available from: [Link]

-

ResearchGate. (n.d.). Monitoring of glucosamine mutarotation. ResearchGate. Available from: [Link]

-

Szilágyi, B., et al. (2015). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 403, 144-151. Available from: [Link]

-

Kovács, A., Nyerges, B., & Izvekov, V. (2008). Vibrational analysis of N-acetyl-alpha-D-glucosamine and beta-D-glucuronic acid. The Journal of Physical Chemistry A, 112(25), 5674-84. Available from: [Link]

-

Corzana, F., et al. (2013). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. Journal of the American Chemical Society, 135(40), 15152-15163. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441477, beta-D-Glucosamine. PubChem. Available from: [Link]

-

American Chemical Society. (2020, July 27). D-Glucosamine. ACS.org. Available from: [Link]

-

ResearchGate. (2020). Formulation of anomerization and protonation in d-glucosamine, based on 1H NMR. ResearchGate. Available from: [Link]

-

Homework.Study.com. (n.d.). Consider N-acetyl-D-glucosamine. Available from: [Link]

-

ResearchGate. (2008). Vibrational Analysis of N-Acetyl-α-d-glucosamine and β-d-Glucuronic Acid. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Fig. 1 (a) Fisher projection of D-glucosamine; (b) a- and b-anomers of D-glucosamine. ResearchGate. Available from: [Link]

-

precisionFDA. (n.d.). .BETA.-GLUCOSAMINE, D-. precisionFDA. Available from: [Link]

-

FooDB. (2010, April 8). Showing Compound beta-D-Glucosamine (FDB001474). FooDB. Available from: [Link]

-

Corzana, F., et al. (2013). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. Journal of the American Chemical Society, 135(40), 15152-15163. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10156719. PubChem. Available from: [Link]

-

Peña, I., et al. (2024). Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology. The Journal of Physical Chemistry Letters, 15, 10323-10330. Available from: [Link]

-

ResearchGate. (2014). The shape of D-glucosamine. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). (A) The chemical structures of α- and β-d -glucosamine. ResearchGate. Available from: [Link]

-

Cairns, J. R., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences, 67(20), 3389-3405. Available from: [Link]

-

Equine America. (2024, February 9). Glucosamine – comparing the different types. Equine America. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24139, N-ACETYL-beta-D-GLUCOSAMINE. PubChem. Available from: [Link]

-

Liu, Y., et al. (2013). Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? Arthritis Research & Therapy, 15(4), 201. Available from: [Link]

-

TCI Bio. (2025, December 10). Glucosamine Sulfate vs Glucosamine Hydrochloride: Which Works Better?. TCI Bio. Available from: [Link]

-

Obeng, E., et al. (2017). Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi. Journal of Basic & Applied Sciences, 13, 312-323. Available from: [Link]

-

LND College, Motihari. (n.d.). Structure, Classification, and Functions of Carbohydrates. Available from: [Link]

Sources

- 1. beta-D-Glucosamine | 14257-69-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. acs.org [acs.org]

- 4. beta-D-Glucosamine | C6H13NO5 | CID 441477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound beta-D-Glucosamine (FDB001474) - FooDB [foodb.ca]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. Phosphate buffer-catalyzed kinetics of mutarotation of glucosamine investigated by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formulation of anomerization and protonation in d-glucosamine, based on 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GSRS [precision.fda.gov]

- 12. lndcollege.co.in [lndcollege.co.in]

- 13. Buy N-ACETYL-beta-D-GLUCOSAMINE | 137630-09-2 [smolecule.com]

- 14. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucosamine Sulfate vs Glucosamine Hydrochloride: Which Works Better? | TCI-Private Label Supplement/Skincare Manufacturer [tci-bio.com]

- 16. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]

An In-depth Technical Guide to the Hexosamine Biosynthesis Pathway: The Pivotal Function of beta-D-Glucosamine

Abstract

The Hexosamine Biosynthesis Pathway (HBP) stands at the crossroads of cellular metabolism, integrating inputs from glucose, amino acid, fatty acid, and nucleotide pathways.[1] It functions as a critical nutrient sensor, translating metabolic status into profound changes in cellular signaling and function.[2] The pathway culminates in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the essential donor substrate for all glycosylation reactions.[3][4] This guide provides a detailed exploration of the HBP, focusing on the enzymatic cascade, its intricate regulatory networks, and the specific role of its core intermediate, glucosamine. We will delve into the downstream consequences of HBP flux, particularly protein glycosylation, and its implications in the pathophysiology of major human diseases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven experimental insights and methodologies to investigate this vital pathway.

The Hexosamine Biosynthesis Pathway: A Central Metabolic Integrator

The HBP shunts a small but significant fraction (typically 2-5%) of cellular glucose from the glycolytic pathway to produce UDP-GlcNAc.[3][5] This process is not merely a metabolic side-route; it is a sophisticated system that allows cells to gauge the availability of key nutrients. The synthesis of one molecule of UDP-GlcNAc requires contributions from major metabolic domains: glucose provides the carbon backbone, glutamine donates a nitrogen source, acetyl-CoA supplies an acetyl group, and UTP provides the high-energy uridine moiety.[6][7] Because its function is so fundamental, a complete blockage of the HBP is typically lethal to any organism, highlighting its pivotal role in normal growth and development.[8]

The pathway consists of four sequential enzymatic reactions:

-

Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) : This is the first and rate-limiting step. GFAT catalyzes the conversion of fructose-6-phosphate (from glycolysis) and glutamine to glucosamine-6-phosphate (GlcN-6-P).[9]

-

Glucosamine-6-Phosphate N-acetyltransferase (GNA1) : GNA1 transfers an acetyl group from acetyl-CoA to GlcN-6-P, forming N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[10][11]

-

N-acetylglucosamine-phosphate mutase (AGM/PGM3) : This enzyme isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[8]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1) : In the final step, UAP1 combines GlcNAc-1-P with UTP to generate the final product, UDP-GlcNAc.[3]

The end-product, UDP-GlcNAc, is the universal donor for the addition of N-acetylglucosamine onto proteins and lipids, directly fueling two major post-translational modifications: N-linked glycosylation and O-linked GlcNAcylation.[6]

The Function of beta-D-Glucosamine: Bypassing the Rate-Limiting Step

While the de novo synthesis of UDP-GlcNAc begins with fructose-6-phosphate, cells can also utilize pre-existing hexosamines through a salvage pathway.[7] Exogenously supplied beta-D-Glucosamine (GlcN) is transported into the cell and is directly phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6-P).[7][12]

This is a critical point for both researchers and therapeutic development. By providing glucosamine, one can bypass the first and most heavily regulated step of the HBP, catalyzed by GFAT.[13] This allows for a direct and potent increase in the metabolic flux through the pathway, leading to elevated levels of UDP-GlcNAc.[7] This technique is frequently used experimentally to study the downstream effects of HBP activation without altering the upstream inputs of glucose or glutamine.[13][14][15] For example, studies have shown that glucosamine treatment can increase the synthesis of UDP-GlcNAc, rescue defects associated with the absence of GFAT, and promote cellular processes like angiogenesis.[7][15]

Intricate Regulation of the HBP

The cell must tightly control the flux through the HBP to maintain homeostasis. This regulation is primarily exerted on the rate-limiting enzyme, GFAT, through multiple mechanisms.[3]

-

Feedback Inhibition : The most direct control mechanism is allosteric feedback inhibition by the pathway's end-product, UDP-GlcNAc.[16] When UDP-GlcNAc levels are high, it binds to GFAT and reduces its enzymatic activity, thus preventing the overproduction of hexosamines.

-

Transcriptional Control : The expression of the GFAT gene is dynamically regulated by cellular signals. For instance, growth factors like Epidermal Growth Factor (EGF) can increase GFAT transcription to support the increased demand for glycoprotein synthesis during cell proliferation.[17] Conversely, high glucose concentrations can sometimes antagonize this effect.[17]

-

Post-Translational Modification : GFAT activity can be modulated by phosphorylation. For example, cAMP-dependent protein kinase A (PKA) has been shown to phosphorylate GFAT, leading to an increase in its activity in certain cellular contexts.[16][18] This links the HBP to intracellular signaling cascades that respond to hormones and other extracellular cues.

| Enzyme | Gene Name(s) | Reaction Catalyzed | Key Regulatory Insights |

| GFAT | GFPT1, GFPT2 | Fructose-6-P + Glutamine → Glucosamine-6-P | Rate-limiting step; feedback inhibition by UDP-GlcNAc; regulated by transcription and PTMs.[3][16][17] |

| GNA1 | GNPNAT1 | Glucosamine-6-P + Acetyl-CoA → N-Acetylglucosamine-6-P | Commits the intermediate to the UDP-GlcNAc fate.[10][11] |

| AGM/PGM3 | PGM3 | N-Acetylglucosamine-6-P ⇌ N-Acetylglucosamine-1-P | Isomerization step to prepare for UTP addition.[8] |

| UAP1 | UAP1 | N-Acetylglucosamine-1-P + UTP → UDP-GlcNAc | Final activation step, producing the high-energy sugar nucleotide.[3] |

Downstream Functions: The Centrality of Glycosylation

The entire purpose of the HBP is to produce UDP-GlcNAc, which fuels essential glycosylation processes that modify thousands of proteins and lipids.

-

N-linked Glycosylation : This process involves the attachment of a complex oligosaccharide chain to asparagine residues of proteins as they are synthesized in the endoplasmic reticulum (ER) and processed in the Golgi apparatus.[8] N-glycosylation is crucial for the proper folding, stability, and function of most secreted and membrane-bound proteins, including receptors and transporters.[1][6]

-

O-linked N-acetylglucosaminylation (O-GlcNAcylation) : Unlike the complex structures of N-glycans, O-GlcNAcylation is the simple, dynamic, and reversible attachment of a single GlcNAc molecule to serine or threonine residues of nuclear and cytoplasmic proteins.[16][19] This modification acts as a nutrient sensor and signaling mechanism, analogous to phosphorylation.[2] The level of O-GlcNAcylation on key proteins, including transcription factors and enzymes, is directly coupled to the concentration of UDP-GlcNAc, and therefore reflects the metabolic state of the cell.[6]

Pathophysiological Relevance

Given its role as a nutrient-sensing pathway, it is unsurprising that deregulation of the HBP is implicated in numerous diseases.

-

Diabetes and Insulin Resistance : Increased flux through the HBP due to hyperglycemia is a key mechanism contributing to insulin resistance.[2][20] Elevated O-GlcNAcylation of proteins involved in the insulin signaling cascade can impair their function.[2]

-

Cancer : Cancer cells exhibit altered metabolism, often characterized by high glucose and glutamine uptake, which hyperactivates the HBP.[1][13] The resulting changes in N- and O-glycosylation affect the function of oncogenes and tumor suppressors, and modify cell surface proteins to promote metastasis and tumor progression.[1]

-

Neurodegenerative Diseases : Impaired brain glucose metabolism is a hallmark of many neurodegenerative disorders.[19] Disruption of the HBP and aberrant O-GlcNAcylation of crucial neuronal proteins, such as Tau, have been identified as emerging links between altered metabolism and neurodegeneration.[16][19]

Experimental Methodologies

Investigating the HBP requires robust and validated experimental protocols. The following are foundational methods for researchers in this field.

Protocol 1: GFAT Activity Assay (Coupled Enzyme Spectrophotometric Assay)

This protocol measures the activity of the rate-limiting enzyme, GFAT, in cell or tissue lysates. The production of glutamate by GFAT is coupled to the reduction of NAD+ to NADH by glutamate dehydrogenase (GDH), which can be monitored by the increase in absorbance at 340 nm.[3]

Step-by-Step Methodology:

-

Lysate Preparation : Homogenize cells or tissues in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, with protease inhibitors). Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

Reaction Mixture Preparation : Prepare a master mix containing the components listed in Table 2. Keep on ice.

-

Reaction Initiation : In a 96-well UV-transparent plate, add 20-50 µg of protein lysate to each well. Initiate the reaction by adding the reaction mixture.

-

Absorbance Measurement : Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for 30-60 minutes.

-

Data Analysis :

-

Plot absorbance (340 nm) versus time. The slope of the linear portion of the curve represents the rate of NADH production.

-

Calculate GFAT specific activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Self-Validation: Include a negative control reaction with a known GFAT inhibitor (e.g., Azaserine) to confirm the specificity of the measured activity.

-

| Component | Final Concentration | Purpose |

| Tris-HCl (pH 7.5) | 50 mM | Buffer |

| Fructose-6-Phosphate | 10 mM | Substrate |

| L-Glutamine | 10 mM | Substrate |

| NAD+ | 1 mM | Co-substrate for GDH |

| Glutamate Dehydrogenase (GDH) | 1 unit/mL | Coupling Enzyme |

| DTT | 1 mM | Reducing Agent |

Protocol 2: Quantification of UDP-GlcNAc by LC-MS

This method provides a direct and quantitative measurement of the HBP end-product, UDP-GlcNAc, from cell or tissue extracts.[21]

Step-by-Step Methodology:

-

Metabolite Extraction : Flash-freeze cell pellets or tissues in liquid nitrogen. Add ice-cold 80% methanol and homogenize thoroughly.

-

Protein Precipitation : Incubate samples at -20°C for 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Sample Preparation : Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume of LC-MS grade water for analysis.

-

LC-MS Analysis :

-

Inject the sample onto a reverse-phase or HILIC column suitable for polar metabolite separation.

-

Use a mass spectrometer operating in negative ion mode to detect UDP-GlcNAc (m/z ~606.1).

-

Employ Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, using characteristic parent-fragment ion transitions.

-

-

Data Analysis :

-

Generate a standard curve using a pure UDP-GlcNAc standard of known concentrations.

-

Quantify the amount of UDP-GlcNAc in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the initial protein content or cell number.

-

Self-Validation: Spike a known amount of pure UDP-GlcNAc standard into a sample matrix to calculate recovery and ensure quantification accuracy.

-

Protocol 3: Western Blot for Total Protein O-GlcNAcylation

This protocol allows for the assessment of global O-GlcNAc levels on proteins, providing a readout of HBP flux and OGT activity.

Step-by-Step Methodology:

-

Protein Extraction : Lyse cells in RIPA buffer supplemented with protease inhibitors and an O-GlcNAcase inhibitor (e.g., Thiamet G) to preserve the modification.

-

Protein Quantification : Determine protein concentration of the lysates.

-

SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody specific for O-GlcNAc (e.g., clone RL2 or CTD110.6) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis :

-

Quantify the total lane intensity to assess changes in global O-GlcNAcylation.

-

Normalize the O-GlcNAc signal to a loading control protein (e.g., β-actin or GAPDH) from the same blot.

-

Self-Validation: As a positive control, treat cells with an O-GlcNAcase inhibitor to increase the signal. As a negative control, treat lysates with O-GlcNAcase enzyme to abolish the signal.

-

Conclusion

The hexosamine biosynthesis pathway is a central nexus of cellular metabolism, converting nutrient availability into a powerful regulatory signal in the form of UDP-GlcNAc. Its core function is to fuel glycosylation, a modification essential for vast aspects of cell biology, from protein folding to signal transduction. Understanding the function of beta-D-glucosamine as a tool to directly activate this pathway provides researchers with a powerful method to probe its downstream consequences. The intricate regulation of the HBP and its profound impact on a multitude of cellular processes underscore its importance in both health and disease, making it a compelling target for future therapeutic strategies in oncology, metabolic disorders, and neurobiology.

References

-

Chen, W., et al. (2022). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science. [Link]

-

Akella, N. M., & Ciraku, L. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. Cells. [Link]

-

Na, Y. J., & Park, J. (2023). Hexosamine biosynthetic pathway and O-GlcNAc cycling of glucose metabolism in brain function and disease. Journal of Neurophysiology. [Link]

-

Andrulis, I. L., & Buse, M. G. (1998). Regulation of glutamine:fructose-6-phosphate amidotransferase gene transcription by epidermal growth factor and glucose. Endocrinology. [Link]

-

Zhang, Y., & Buse, M. G. (2000). Regulation of glutamine:fructose-6-phosphate amidotransferase by cAMP-dependent protein kinase. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Na, Y. J., & Park, J. (2023). Hexosamine biosynthetic pathway and O-GlcNAc cycling of glucose metabolism in brain function and disease. American Physiological Society Journal. [Link]

-

Akella, N. M., & Ciraku, L. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. PMC. [Link]

-

Constantino, L., et al. (2021). Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells. Frontiers in Oncology. [Link]

-

Akella, N. M., & Ciraku, L. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. PubMed - NIH. [Link]

-

Akella, N. M., & Ciraku, L. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. Research With Rutgers. [Link]

-

Reactome. Synthesis of UDP-N-acetyl-glucosamine. Reactome Pathway Database. [Link]

-

Wikipedia. Uridine diphosphate N-acetylglucosamine. Wikipedia. [Link]

-

Crook, E. D., et al. (2000). Regulation of glutamine:fructose-6-phosphate amidotransferase activity by high glucose and transforming growth factor beta in rat mesangial cells. Kidney International. [Link]

-

Hexosamine pathways and generation of fructose 6 phosphate cause of Diabetes Mellitus Complications. (2025). YouTube. [Link]

-

Wikipedia. Glucosamine-phosphate N-acetyltransferase. Wikipedia. [Link]

-

Buse, M. G. (2006). Hexosamines, insulin resistance and the complications of diabetes: current status. American journal of physiology. Endocrinology and metabolism. [Link]

-

Li, Y., et al. (2023). Glucose metabolism through the hexosamine biosynthetic pathway drives hepatic de novo lipogenesis via promoting N-linked protein glycosylation. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Chiaradonna, F., et al. (2018). The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring. Cells. [Link]

-

Wellen, K. E., et al. (2010). The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism. Genes & Development. [Link]

-

Akella, N. M., & Ciraku, L. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. Semantic Scholar. [Link]

-

Simon, R. R., et al. (2015). A comprehensive review of oral glucosamine use and effects on glucose metabolism in normal and diabetic individuals. ResearchGate. [Link]

-

Schleicher, E. D., & Weigert, C. (2000). Expression of glutamine:fructose-6-phosphate amidotransferase in human tissues: evidence for high variability and distinct regulation in diabetes. FEBS Letters. [Link]

-

Park, S. Y., et al. (2010). Suppression of Glutamine:fructose-6-phosphate amidotransferase-1 inhibits adipogenesis in 3T3-L1 adipocytes. FEBS Letters. [Link]

-

Brockhausen, I., et al. (2015). Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length. ResearchGate. [Link]

-

The synthesis of Uridine diphospho- -N-acetylglucosamine (UDP-GlcNAc)... (2006). ResearchGate. [Link]

-

Akella, N. M., & Ciraku, L. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. AMiner. [Link]

-

Vigetti, D., et al. (2012). Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis. Journal of Biological Chemistry. [Link]

-

Badia, J., et al. (2011). Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei. Microbial Cell Factories. [Link]

-

Glucosamine-Mediated Hexosamine Biosynthesis Pathway Activation Uses ATF4 to Promote “Exercise-Like” Angiogenesis and Perfusion Recovery in PAD. (2024). Circulation. [Link]

-

Zachara, N. E., & Hart, G. W. (2016). Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. Physiological reviews. [Link]

-

Dassanayaka, S., et al. (2019). First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart. Journal of Biological Chemistry. [Link]

-

Hija, A., et al. (2012). The Hexosamine Biosynthesis Pathway Is Essential for Pancreatic Beta Cell Development. Journal of Biological Chemistry. [Link]

-

Akella, N. M., & Ciraku, L. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. ResearchGate. [Link]

-

Brockhausen, I., et al. (2016). Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length. Biochemistry and Cell Biology. [Link]

-

Schematic illustration of the hexosamine biosynthetic pathway (HBP)... (2021). ResearchGate. [Link]

-

The hexosamine biosynthesis pathway. The de novo synthesis of... (2023). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hexosamines, insulin resistance and the complications of diabetes: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

- 5. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 9. Regulation of glutamine:fructose-6-phosphate amidotransferase activity by high glucose and transforming growth factor beta in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucosamine-phosphate N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. ahajournals.org [ahajournals.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Regulation of glutamine:fructose-6-phosphate amidotransferase gene transcription by epidermal growth factor and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of glutamine:fructose-6-phosphate amidotransferase by cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hexosamine biosynthetic pathway and O-GlcNAc cycling of glucose metabolism in brain function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

A-101: D-Glucosamine: From Serendipitous Discovery to Industrial Synthesis

Abstract: This technical guide provides a comprehensive overview of the discovery, isolation, and purification of D-glucosamine, a pivotal amino sugar in biochemistry and therapeutics. We will trace its journey from the initial serendipitous discovery in the late 19th century to the sophisticated, large-scale industrial production methods employed today. This document will delve into the technical intricacies of various isolation protocols, offering a comparative analysis of their yields and purities. It is intended for researchers, scientists, and professionals in drug development who seek a deep, practical understanding of this fundamental biomolecule.

Part 1: The Dawn of an Amino Sugar: A Serendipitous Discovery

The story of D-glucosamine begins in 1876 with German surgeon Dr. Georg Ledderhose.[1][2] While working with cartilage, he conducted a hydrolysis of chitin using concentrated hydrochloric acid, leading to the first isolation of this novel amino sugar.[2] Interestingly, one account suggests this line of inquiry was prompted by his uncle, the famed chemist Friedrich Wöhler, after a lobster dinner.[3] This initial discovery, however, only yielded the basic compound; its precise stereochemistry would not be fully elucidated until 1939 by the work of Sir Walter Haworth.[1][2]

Initially known as chitosamine, D-glucosamine ((3R,4R,5S)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride) is a fundamental precursor in the biosynthesis of a vast array of nitrogen-containing sugars, glycosylated proteins, and lipids.[4][5] It is a structural component of chitin, the second most abundant polysaccharide on Earth, found in the exoskeletons of crustaceans, insects, and the cell walls of fungi.[2][6] This natural abundance has made these sources the primary raw materials for commercial glucosamine production.[2][7]

Part 2: The Evolution of Isolation: From a Curiosity to a Commodity

The journey from Ledderhose's initial isolation to modern industrial production has been marked by significant advancements in chemical and, more recently, enzymatic techniques. The core challenge has always been the efficient hydrolysis of the robust β-(1→4) glycosidic linkages and the N-acetyl groups of the chitin polymer.

The Foundational Method: Acid Hydrolysis of Chitin

The classical and still widely used method for glucosamine production is the acid hydrolysis of chitin.[2][7] This process involves the simultaneous cleavage of the glycosidic bonds and deacetylation of the N-acetylglucosamine units.

Causality Behind Experimental Choices:

-

Strong Acid: Concentrated hydrochloric acid is the reagent of choice due to its effectiveness in breaking down the highly stable chitin polymer.[2]

-

Heat: Elevated temperatures are necessary to accelerate the hydrolysis reaction to a practical rate.

-

Purification: The crude hydrolysate contains various impurities, including unreacted chitin, humins (dark-colored byproducts of sugar degradation), and inorganic salts. A multi-step purification process is therefore essential.

A Generalized Protocol for Acid Hydrolysis:

A typical laboratory-scale protocol for the isolation of D-glucosamine hydrochloride from crustacean shells involves three main stages: demineralization, deproteinization, and chitin hydrolysis.[8]

-

Demineralization: The raw material (e.g., shrimp or crab shells) is treated with a dilute acid, such as hydrochloric acid, to remove calcium carbonate.[9][10]

-

Deproteinization: The demineralized shells are then treated with an alkaline solution, typically sodium hydroxide, to remove proteins.[8][10]

-

Chitin Hydrolysis: The resulting purified chitin is hydrolyzed with concentrated hydrochloric acid at elevated temperatures (e.g., 90-95°C).[8][11]

-

Decolorization: The acidic hydrolysate is often dark in color and is decolorized using activated charcoal.[11]

-

Crystallization: The decolorized solution is concentrated, and glucosamine hydrochloride is precipitated by the addition of ethanol.[9][12]

-

Washing and Drying: The crystals are washed with ethanol to remove residual impurities and then dried.[11][12]

Experimental Workflow: Acid Hydrolysis of Chitin

Caption: Workflow for D-Glucosamine HCl isolation via acid hydrolysis.

Modern Advancements and Alternative Approaches

While acid hydrolysis is effective, it presents challenges such as harsh reaction conditions, equipment corrosion, and the generation of environmental pollutants. These drawbacks have spurred the development of alternative methods.

Enzymatic Hydrolysis:

A more environmentally friendly approach involves the use of enzymes to hydrolyze chitin or its deacetylated derivative, chitosan.[13] This method offers several advantages:

-

Mild Reaction Conditions: Enzymatic reactions occur at moderate temperatures and pH levels, reducing energy consumption and byproduct formation.

-

High Specificity: Enzymes target specific bonds, leading to a cleaner product with fewer impurities.

A two-step enzymatic process for producing glucosamine from chitosan has been described:

-

Initial Hydrolysis: An endo-acting hydrolase, such as α-amylase, randomly cleaves the β-1,4 linkages in chitosan to produce water-soluble chitooligosaccharides.[13]

-

Final Hydrolysis: An exo-acting hydrolase, like glucoamylase, then acts on the chitooligosaccharides from the non-reducing end to yield glucosamine.[13]

Fungal Fermentation:

Another emerging method involves the use of microorganisms, particularly fungi, to produce glucosamine. Some fungi naturally produce chitin and the enzymes necessary to break it down. By optimizing fermentation conditions, these microorganisms can be used as cellular factories for glucosamine production. This approach can utilize various feedstocks, including agricultural waste, making it a potentially sustainable and cost-effective alternative.[14][15]

Part 3: Quantitative Analysis and Quality Control

The purity and yield of D-glucosamine are critical for its use in research and pharmaceutical applications. Various analytical techniques are employed to ensure the quality of the final product.

Comparative Yields of Different Isolation Methods:

| Isolation Method | Starting Material | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Acid Hydrolysis | Crustacean Shells | 42-70%[12][16] | Well-established, relatively high yield | Harsh conditions, environmental concerns |

| Enzymatic Hydrolysis | Chitosan | Varies | Mild conditions, high specificity | Higher cost of enzymes |

| Fungal Fermentation | Fungal Biomass | 20-60%[14][15] | Sustainable, utilizes waste streams | Complex process optimization |

Analytical Techniques for Quality Control:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the quantitative determination of glucosamine in raw materials and finished products.[17]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the glucosamine molecule and to compare the product to a known standard.[7][12]

-

Titration: A simple and cost-effective method for assaying the purity of glucosamine hydrochloride is through pH-metric titration with a base.[11][18]

Part 4: Conclusion and Future Outlook

From its serendipitous discovery in the 19th century, the isolation of D-glucosamine has evolved into a sophisticated industrial process. While traditional acid hydrolysis remains a dominant method, the future of glucosamine production is likely to be shaped by the principles of green chemistry. Enzymatic hydrolysis and microbial fermentation offer promising avenues for more sustainable and environmentally friendly production. As research continues to uncover the diverse biological roles of glucosamine, the demand for high-purity, cost-effective production methods will undoubtedly continue to grow, driving further innovation in this field.

References

- History - glucosamine. (n.d.).

-

Glucosamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Georg Ledderhose - Wikipedia. (n.d.). Retrieved from [Link]

-

Chemical structure of glucosamine. (2023). ResearchGate. Retrieved from [Link]

-

Fabrication and Characterization of Glucosamine Hydrochloride from Chitin of Horseshoe Crab Shell (Tachypleus gigas). (2019). TALENTA Publisher. Retrieved from [Link]

-

Chemical structure of glucosamine. (2022). ResearchGate. Retrieved from [Link]

-

Production of Glucosamine Hydrochloride from Crustacean Shell. (2014). Academia.edu. Retrieved from [Link]

- Preparation of glucosamine hydrochloride. (2002). Google Patents.

-

Production of Glucosamine Hydrochloride from Crustacean Shell. (2014). ResearchGate. Retrieved from [Link]

- Preparation of glucosamine hydrochloride. (2002). Google Patents.

-

D-Glucosamine. (n.d.). PubChem. Retrieved from [Link]

-

d-GLUCOSAMINE HYDROCHLORIDE. (1946). Organic Syntheses. Retrieved from [Link]

-

[Isolation of D-glucosamine from chitin-glucan complexes]. (2013). PubMed. Retrieved from [Link]

-

Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. (2005). National Institutes of Health. Retrieved from [Link]

-

Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase. (2012). National Institutes of Health. Retrieved from [Link]

-

General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. (2020). National Institutes of Health. Retrieved from [Link]

-

Isolation of D-glucosamine from chitin-glucan complexes. (2013). ResearchGate. Retrieved from [Link]

-

Chitin hydrolysis to obtain D-glucosamine hydrochloride. (2020). ResearchGate. Retrieved from [Link]

-

Chitosan: Sources, Processing and Modification Techniques. (2021). National Institutes of Health. Retrieved from [Link]

-

Ledderhose Disease history. (n.d.). The British Dupuytren's Society. Retrieved from [Link]

Sources

- 1. History - glucosamine [ninaglucosamine.weebly.com]

- 2. Glucosamine - Wikipedia [en.wikipedia.org]

- 3. Georg Ledderhose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. idjpcr.usu.ac.id [idjpcr.usu.ac.id]

- 8. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Chitosan: Sources, Processing and Modification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6486307B1 - Preparation of glucosamine hydrochloride - Google Patents [patents.google.com]

- 12. (PDF) Production of Glucosamine Hydrochloride from Crustacean Shell [academia.edu]

- 13. Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Isolation of D-glucosamine from chitin-glucan complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CA2399844A1 - Preparation of glucosamine hydrochloride - Google Patents [patents.google.com]

The Pivotal Role of β-D-Glucosamine in the Architectural Landscape of Chitin and Chitosan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, the second most abundant polysaccharide in nature after cellulose, and its deacetylated derivative, chitosan, are biopolymers of immense scientific and commercial interest.[1][2][3] Their unique structural and functional properties are fundamentally dictated by their monomeric composition, which revolves around the amino sugar β-D-glucosamine. This in-depth technical guide elucidates the critical role of β-D-glucosamine and its N-acetylated form in the biosynthesis, structure, and function of chitin and chitosan. We will explore the enzymatic pathways that construct these intricate macromolecules, the chemical transformation that distinguishes them, and the analytical techniques employed for their characterization. A core focus will be placed on how the presence and accessibility of the primary amine group on the β-D-glucosamine unit govern the distinct physicochemical and biological properties of chitosan, making it a versatile platform for biomedical and pharmaceutical applications.

The Monomeric Core: β-D-Glucosamine and its N-acetylated Derivative

The foundational building block of both chitin and chitosan is the monosaccharide β-D-glucosamine . It is a derivative of glucose where the hydroxyl group at the C2 position is substituted with an amino group (-NH2).[4][5] In the context of these biopolymers, the amino group is most often found in its acetylated form, N-acetyl-β-D-glucosamine (GlcNAc) .[3][6] The presence or absence of this acetyl group is the primary chemical distinction between chitin and chitosan and is the key determinant of their respective properties.

Chitin is a homopolymer of N-acetyl-β-D-glucosamine units linked by β-(1→4)-glycosidic bonds.[1][3] Chitosan, on the other hand, is a copolymer consisting of both D-glucosamine (GlcN) and N-acetyl-D-glucosamine (GlcNAc) units, also linked by β-(1→4)-glycosidic bonds.[7][8] The key parameter that defines chitosan is the degree of deacetylation (DD) , which represents the percentage of D-glucosamine units. Generally, a polymer is considered chitosan when the DD is greater than 50-60%.[9][10]

The Biosynthetic Pathway of Chitin: A Multi-Enzymatic Cascade

The journey from a simple sugar to the complex architecture of chitin is a highly regulated, multi-step enzymatic process.[11][12] The biosynthesis of chitin begins with glucose and culminates in the polymerization of N-acetyl-D-glucosamine. The key steps are as follows:

-

Conversion of Glucose to Fructose-6-phosphate: This initial step is a part of the glycolysis pathway.

-

Formation of Glucosamine-6-phosphate: The enzyme glucosamine-6-phosphate synthase catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate.

-

Acetylation to N-acetyl-glucosamine-6-phosphate: Glucosamine-6-phosphate N-acetyltransferase then acetylates glucosamine-6-phosphate using acetyl-CoA to produce N-acetyl-glucosamine-6-phosphate.

-

Isomerization to N-acetyl-glucosamine-1-phosphate: N-acetyl-glucosamine-phosphate mutase catalyzes the isomerization to N-acetyl-glucosamine-1-phosphate.

-

Activation to UDP-N-acetyl-glucosamine: The final activation step involves the enzyme UDP-N-acetyl-glucosamine pyrophosphorylase, which reacts N-acetyl-glucosamine-1-phosphate with UTP to form the activated sugar donor, UDP-N-acetyl-glucosamine (UDP-GlcNAc).[1]

-

Polymerization by Chitin Synthase: The enzyme chitin synthase (EC 2.4.1.16) then catalyzes the transfer of the N-acetyl-D-glucosamine moiety from UDP-GlcNAc to a growing chitin chain.[1][13]

Caption: Biosynthetic pathway of chitin from glucose.

The Supramolecular Architecture of Chitin

The individual chitin polymer chains, composed of β-(1→4)-linked N-acetyl-D-glucosamine units, are arranged in a highly ordered fashion, leading to the formation of crystalline microfibrils.[1][14] This structural organization is stabilized by extensive intermolecular and intramolecular hydrogen bonds, which impart significant strength and stability to the polymer.[3][15] Chitin exists in three different polymorphic forms, distinguished by the arrangement of the polymer chains:

-

α-chitin: The most abundant form, characterized by an antiparallel arrangement of the chains. It is found in the exoskeletons of crustaceans and insects, and the cell walls of fungi.[11][16]

-

β-chitin: In this form, the chains are arranged in a parallel fashion. It is less common and found in sources like squid pens.

-

γ-chitin: A mixture of parallel and antiparallel chain arrangements.[1]

From Chitin to Chitosan: The Critical Deacetylation Process

Chitosan is not typically found in large quantities in nature and is commercially produced by the deacetylation of chitin.[1][17] This process involves the removal of the acetyl groups from the N-acetyl-D-glucosamine residues of chitin, exposing the free amino groups of β-D-glucosamine.[16]

The most common method for deacetylation is alkaline hydrolysis, where chitin is treated with a concentrated solution of a strong base, such as sodium hydroxide, at elevated temperatures.[9][16] The degree of deacetylation (DD) is a critical parameter that is influenced by several factors:

-

Concentration of the alkaline solution: Higher concentrations generally lead to a higher DD.

-

Temperature: Increased temperature accelerates the deacetylation reaction.

-

Reaction time: Longer reaction times result in a higher DD.

-

Ratio of chitin to alkaline solution.

It is important to note that harsh deacetylation conditions can also lead to depolymerization of the chitosan chains, resulting in a lower molecular weight.[18] Therefore, the reaction conditions must be carefully controlled to achieve the desired DD and molecular weight.

Caption: Chemical conversion of chitin to chitosan.

Structural Characterization of Chitin and Chitosan

A comprehensive understanding of the structure-property relationships of chitin and chitosan necessitates their thorough characterization using a variety of analytical techniques.

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Provides information about the functional groups present, allowing for the determination of the degree of deacetylation (DD) by comparing the intensities of the amide and hydroxyl bands.[19][20] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful techniques for determining the DD with high accuracy and for elucidating the distribution of acetyl groups along the polymer chain.[20][21] |

| X-ray Diffraction (XRD) | Used to determine the crystalline structure and polymorphic form (α, β, or γ) of chitin and the crystallinity of chitosan.[19][20] |

| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology and porosity of the materials.[19][20] |

| Viscometry | Used to determine the average molecular weight of chitosan.[20] |

The Role of β-D-Glucosamine in the Physicochemical and Biological Properties of Chitosan

The presence of the primary amino group on the β-D-glucosamine units is the cornerstone of chitosan's unique properties and its wide range of applications.

Solubility and Polycationic Nature

Unlike chitin, which is insoluble in most common solvents, chitosan is soluble in dilute acidic solutions (pH < 6.5).[22][23] This is because the primary amino groups (-NH2) on the D-glucosamine residues have a pKa of approximately 6.5 and become protonated (-NH3+) in acidic environments.[24] This protonation leads to electrostatic repulsion between the polymer chains, overcoming the intermolecular hydrogen bonds and allowing the polymer to dissolve. This makes chitosan a unique cationic polysaccharide, a rare occurrence in nature.[24]

Biological Activities

The positively charged amino groups of chitosan are also responsible for many of its biological activities:

-

Antimicrobial Activity: The polycationic nature of chitosan allows it to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and inhibition of cell growth.[13][25]

-

Mucoadhesion: The positive charge of chitosan enables it to interact with negatively charged mucin glycoproteins in the mucosal layer, making it an excellent mucoadhesive material for drug delivery applications.[26]

-

Biocompatibility and Biodegradability: Chitosan is generally considered biocompatible and biodegradable, being broken down by enzymes such as lysozyme in the human body.[1][27]

-

Wound Healing: Chitosan has been shown to accelerate wound healing by promoting the migration of inflammatory cells and fibroblasts.[13]

Experimental Protocols

Determination of Degree of Deacetylation (DD) by FTIR Spectroscopy

-

Sample Preparation: Prepare a thin, transparent pellet by mixing a small amount of finely ground chitosan with potassium bromide (KBr) and pressing it under high pressure.

-

FTIR Analysis: Record the FTIR spectrum of the KBr pellet in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the absorbance peaks corresponding to the amide I band (around 1655 cm⁻¹) and the hydroxyl band (around 3450 cm⁻¹). The DD can be calculated using an established baseline method and a calibration curve.

Preparation of a Chitosan Solution

-

Weighing: Accurately weigh the desired amount of chitosan powder.

-

Dispersion: Disperse the chitosan powder in a specific volume of deionized water with continuous stirring.

-

Acidification: Slowly add a dilute acidic solution (e.g., 1% v/v acetic acid) dropwise while stirring until the chitosan is completely dissolved. The final pH should be below 6.0.

-

Filtration (Optional): Filter the solution to remove any undissolved particles.

Conclusion

The journey from the simple monosaccharide β-D-glucosamine to the complex biopolymers chitin and chitosan is a testament to the elegance of biological synthesis and the power of chemical modification. For researchers, scientists, and drug development professionals, a deep understanding of the fundamental role of the β-D-glucosamine unit is paramount. Its N-acetylated form dictates the rigid, structural nature of chitin, while the strategic removal of this acetyl group to expose the primary amine in chitosan unlocks a world of possibilities. The resulting polycationic nature of chitosan is the key to its solubility, mucoadhesivity, antimicrobial properties, and overall versatility as a biomaterial. By carefully controlling the degree of deacetylation and molecular weight, the properties of chitosan can be tailored for a myriad of applications, from advanced drug delivery systems to tissue engineering scaffolds and beyond. The continued exploration of the structure-function relationships rooted in the chemistry of β-D-glucosamine will undoubtedly fuel further innovation in the field of biomaterials science.

References

- Chitin | Definition, Structure & Function - Lesson - Study.com. (n.d.).

- Chitin and Chitosan: Production and Application of Versatile Biomedical Nanomaterials. (n.d.).

- How Is Chitosan Synthesized? - Chemistry For Everyone. (2025, August 24).

- Physicochemical Characteristics and Functional Properties of Various Commercial Chitin and Chitosan Products | Journal of Agricultural and Food Chemistry. (n.d.).

- Chitin - Definition, Function, Structure and Examples | Biology Dictionary. (2017, January 13).

- Biosynthetic Pathway and Genes of Chitin/Chitosan-Like Bioflocculant in the Genus Citrobacter - PMC - NIH. (n.d.).

- Chitin and chitosan: Structure, properties and applications, some perspective on building preservation - MATEC Web of Conferences. (n.d.).

- Role of Physicochemical Properties of Chitin and Chitosan on their Functionality. (2014, April 1).

- Inside Chitosan: Structure and Functional Characteristics. (n.d.).

- What Is Chitin? Definition and Uses. (2019, November 14).

- Chitin: Structure, Function, and Uses - Biology Wise. (n.d.).

- Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC - PubMed Central. (2023, February 4).

- Can we make Chitosan by Enzymatic Deacetylation of Chitin? - PMC - NIH. (n.d.).

- Conversion of Chitin to Defined Chitosan Oligomers: Current Status and Future Prospects - PMC - NIH. (n.d.).

- Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review - MDPI. (n.d.).

- Chitin - Wikipedia. (n.d.).

- Chitosan: An Overview of Its Properties and Applications - PMC. (n.d.).

- The conversion of chitin to chitosan by deacetylation - ResearchGate. (n.d.).

- Biosynthetic pathway of chitin and chitosan. The following numbering... - ResearchGate. (n.d.).

- Chitin and Chitin Biosynthesis in Filamentous Fungi - Encyclopedia.pub. (n.d.).

- Comparative Studies of the Physicochemical Properties of Chitosan from Commercial and Periwinkle Shell (CPS) - Chemical Research and Technology. (n.d.).

- Biomedical Activity of Chitin/Chitosan Based Materials—Influence of Physicochemical Properties Apart from Molecular Weight and Degree of N-Acetylation - MDPI. (n.d.).

- Chitosan: Structural and Chemical Modification, Properties, and Application - PMC. (n.d.).

- Extraction and characterization of chitin and chitosan from Callinectes amnicola and Penaeus notialis shell wastes - Academic Journals. (2021, February 1).

- Chitosan - Wikipedia. (n.d.).

- Chitin and Chitosan Preparation from Marine Sources. Structure, Properties and Applications - PMC. (n.d.).

- (PDF) Extraction of chitin, preparation of chitosan and their structural characterization. (n.d.).

- Preparation and Characterization of Chitin and Chitosan—A Review | Semantic Scholar. (1995, October 3).

- Extraction and Characterization of Chitin and Chitosan from Parapenaeus longirostris from Moroccan Local Sources - ResearchGate. (2015, July 14).

- beta-D-Glucosamine | 14257-69-3 - Benchchem. (n.d.).

- beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine - PubChem. (n.d.).

- N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem. (n.d.).